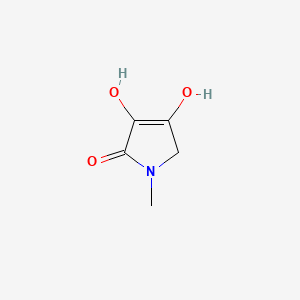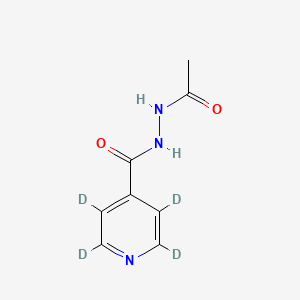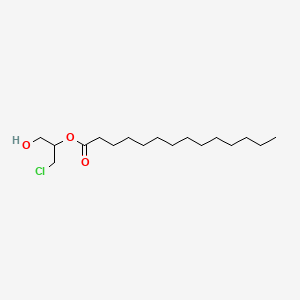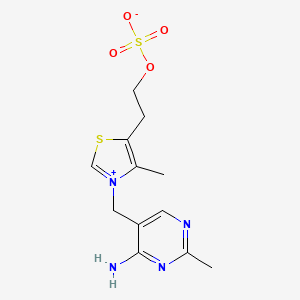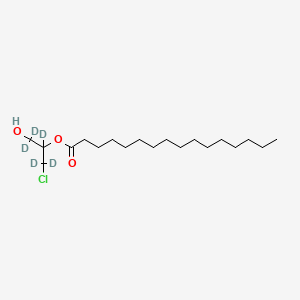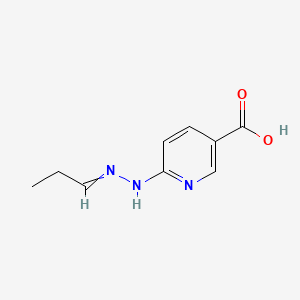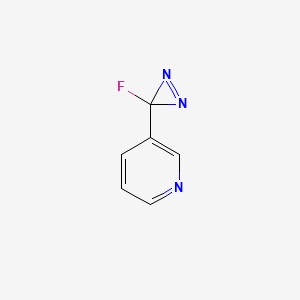
3-(3-Fluorodiazirin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorodiazirin-3-yl)pyridine is a diazirine compound that contains a fluorine atom and a pyridyl group. Diazirines are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can rapidly insert into nearby C–H, O–H, or N–H bonds, making diazirines valuable tools in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorodiazirin-3-yl)pyridine typically involves the introduction of a diazirine group into a fluorinated pyridine precursor. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the fluorine atom .
Industrial Production Methods
the general principles of diazirine synthesis, such as the use of stable precursors and controlled activation conditions, are likely to be applied in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorodiazirin-3-yl)pyridine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to light (typically around 350-365 nm), the diazirine group can generate carbenes that insert into nearby bonds.
Thermal Reactions: Heating the compound (typically around 110-130°C) can also generate carbenes.
Substitution Reactions: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Photochemical Activation: UV light sources (350-365 nm) are commonly used for photochemical activation.
Thermal Activation: Heating devices to maintain temperatures around 110-130°C.
Nucleophilic Reagents: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Carbene Insertion Products: The primary products formed from photochemical and thermal reactions are carbene insertion products into C–H, O–H, or N–H bonds.
Substitution Products: Products formed from nucleophilic substitution reactions involving the fluorine atom.
Scientific Research Applications
3-(3-Fluorodiazirin-3-yl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Fluorodiazirin-3-yl)pyridine involves the generation of carbenes upon activation. These carbenes can insert into nearby C–H, O–H, or N–H bonds, forming new covalent bonds. The activation can be achieved through photochemical, thermal, or electrical stimulation . The molecular targets and pathways involved depend on the specific application and the nature of the bonds being targeted .
Comparison with Similar Compounds
3-(3-Fluorodiazirin-3-yl)pyridine can be compared with other diazirine compounds, such as:
Trifluoromethyl Aryl Diazirines: These compounds are widely used in biological target identification and are known for their high efficacy in carbene insertion reactions.
α-Fluoro Diazirines: These compounds have slightly higher activation temperatures compared to other diazirines.
α-Chloro and α-Methyl Diazirines: These compounds have lower activation temperatures compared to α-fluoro diazirines.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a pyridyl group, which can influence its reactivity and applications .
Properties
CAS No. |
141342-10-1 |
|---|---|
Molecular Formula |
C6H4FN3 |
Molecular Weight |
137.117 |
IUPAC Name |
3-(3-fluorodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |
InChI Key |
HMSVJQQKJPONAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2(N=N2)F |
Synonyms |
Pyridine, 3-(3-fluoro-3H-diazirin-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


